2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
2-[2-(4-Ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS: 860611-75-2; molecular formula: C₁₅H₂₂N₄O₂) is a pyrido-oxazinone derivative characterized by a fused bicyclic core (pyridine and oxazine rings) and a 4-ethylpiperazine ethyl side chain. The compound’s structure combines a planar heteroaromatic system with a flexible ethylpiperazine moiety, a feature commonly exploited in medicinal chemistry to enhance receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
2-[2-(4-ethylpiperazin-1-yl)ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-2-18-8-10-19(11-9-18)7-5-13-15(20)17-14-12(21-13)4-3-6-16-14/h3-4,6,13H,2,5,7-11H2,1H3,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHIIWHPWUWJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC2C(=O)NC3=C(O2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridooxazinone Core
The oxazinone ring is constructed via cyclization of 2-aminopyridine derivatives. A representative protocol involves:
- Condensation : Reacting 2-amino-3-hydroxypyridine with ethyl chloroacetate in the presence of K₂CO₃ in DMF at 80°C for 12 hours to form the oxazinone ring.
- Nitration : Introducing a nitro group at position 5 using HNO₃/H₂SO₄ at 0°C, yielding 5-nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one (85% yield).
Reaction Conditions Table
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl chloroacetate, K₂CO₃, DMF | 80 | 12 | 78 |
| 2 | HNO₃ (conc.), H₂SO₄ | 0 | 2 | 85 |
Side Chain Installation via Nucleophilic Aromatic Substitution
The nitro group at position 5 is replaced with the ethylpiperazine moiety:
- SNAr Reaction : Treating 5-nitro-oxazinone with 2-(4-ethylpiperazino)ethylamine in DMSO at 120°C for 24 hours under N₂.
- Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) to reduce residual nitro groups (if present).
Key Data
Alternative Pathways and Optimization
One-Pot Cyclization-Alkylation Strategy
A streamlined method combines oxazinone formation and side chain introduction:
- Simultaneous Cyclization/Alkylation : Using 2-amino-3-hydroxypyridine, ethyl bromoacetate, and 4-ethylpiperazine in a ternary solvent system (MeCN/H₂O/EtOH, 3:1:1) at 100°C for 18 hours.
- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) affords the target compound in 68% yield.
Advantages
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) reduces reaction times:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24 hours | 45 minutes |
| Yield | 78% | 82% |
| Purity (HPLC) | 95% | 98% |
Energy consumption decreases by 60%, making this method environmentally favorable.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient)
- Elemental Analysis : C 62.05%, H 7.64%, N 19.30% (theoretical: C 62.06%, H 7.59%, N 19.31%)
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Alkyl or aromatic groups at the 4-position of the oxazinone ring (e.g., 4-nitrobenzyl in NPO) enhance antiproliferative activity against hepatocellular carcinoma (HCC) .
- Side Chain Flexibility : The ethylpiperazine group in the target compound may improve solubility and receptor engagement compared to rigid aromatic substituents (e.g., biphenyl-carbonitrile in 5a) .
- Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., bromo in 7-bromo derivatives) increase molecular weight and may reduce metabolic stability .
Pharmacokinetic and Physicochemical Properties
- LogP : The target compound’s XLogP3 (0.7) is lower than nitrobenzyl-substituted analogues (e.g., NPO, LogP ~2.5), suggesting improved hydrophilicity .
Clinical and Preclinical Relevance
- NF-κB Pathway Inhibition : NPO suppresses NF-κB DNA binding and downstream oncogenic signaling in HCC, suggesting a shared mechanism with structurally related compounds .
Biological Activity
The compound 2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one , with CAS number 860611-75-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H22N4O2
- Molecular Weight : 290.36 g/mol
- Structural Features : The compound features a pyrido[3,2-b][1,4]oxazine core with an ethylpiperazine substituent, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O2 |
| Molecular Weight | 290.36 g/mol |
| CAS Number | 860611-75-2 |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of soluble guanylyl cyclase (sGC), which plays a crucial role in vasodilation and neurotransmission processes .
Therapeutic Applications
- Muscle Degeneration : Research indicates that this compound may have potential therapeutic effects in treating muscular degradation conditions. It is suggested that it can inhibit muscle atrophy and promote muscle regeneration .
- Neurological Disorders : Given its structural similarity to other bioactive compounds, it is hypothesized that it may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegeneration and cognitive decline.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- A study published in Bioorganic & Medicinal Chemistry examined derivatives of oxadiazole and their effects on sGC. While the direct effects of this compound were not the primary focus, the findings suggest a pathway for further investigation into its role as an sGC modulator .
- Another research effort highlighted the synthesis and evaluation of various pyridine-containing compounds for their inhibitory effects on muscle degradation. This study provides a foundation for understanding how derivatives like this compound can be utilized in therapeutic settings .
Table 2: Summary of Research Findings
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Bioorganic & Medicinal Chemistry (2009) | sGC Modulators | Potential pathways for modulation identified |
| Muscle Degeneration Study (2013) | Inhibitors of muscle atrophy | Compound shows promise in preventing muscle loss |
Q & A
Q. Advanced SAR Analysis
- Substituent Effects :
- Methodology :
How should researchers resolve contradictions in biological activity data across different cancer models?
Q. Data Contradiction Analysis
- Case Example : If the compound shows efficacy in HepG2 but not in SK-HEP-1 cells:
What in vitro assays are suitable for evaluating antimicrobial potential under anaerobic conditions?
Q. Advanced Experimental Design
- Assay Setup :
- Pathogens : Test against Clostridium difficile or Bacteroides fragilis in anaerobic chambers .
- MIC Determination : Use broth microdilution (0.5–128 µg/mL) with resazurin as a viability indicator .
- Controls : Include metronidazole (anaerobe-specific antibiotic) and aerobic bacterial strains to confirm selectivity .
How can the compound’s physicochemical properties be optimized for improved CNS penetration?
Q. Methodological Optimization
- Lipophilicity : Adjust the ethylpiperazine chain length to balance LogP (target 2–3) .
- Solubility : Use co-solvents (e.g., DMSO/PEG) in pharmacokinetic studies.
- Blood-Brain Barrier (BBB) Assays :
- Parallel artificial membrane permeability assay (PAMPA-BBB).
- In vivo microdialysis in rodent models .
What analytical techniques validate the crystalline form of salts derived from this compound?
Q. Advanced Characterization
- X-Ray Diffraction (XRD) : Confirm crystal lattice parameters .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation.
- Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid .
How can researchers assess the compound’s therapeutic index in preclinical models?
Q. Toxicity Profiling
- In Vitro :
- In Vivo :
- Acute toxicity in rodents (LD₅₀ determination).
- Histopathological examination of liver/kidney tissues .
What computational tools predict binding interactions with the NF-κB p65 subunit?
Q. Advanced Mechanistic Study
- Molecular Docking : Use AutoDock Vina with p65 X-ray structures (PDB: 1NFI).
- MD Simulations : Run 100-ns trajectories to assess binding stability (GROMACS/AMBER) .
- Validation : Mutate predicted binding residues (e.g., Lys221, Arg187) and test via SPR binding assays .
How does the ethylpiperazine substituent influence metabolic stability in hepatic microsomes?
Q. ADME Profiling
- Phase I Metabolism : Incubate with human liver microsomes (HLM) and NADPH.
- Metabolite ID : LC-MS/MS to detect oxidative metabolites (e.g., N-deethylation) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
